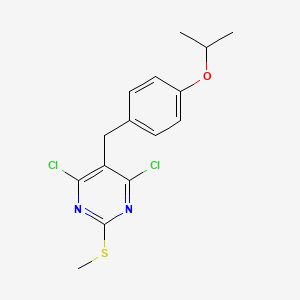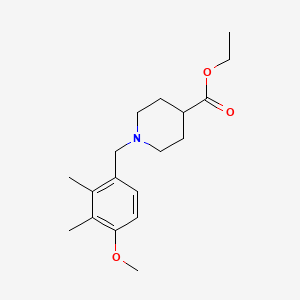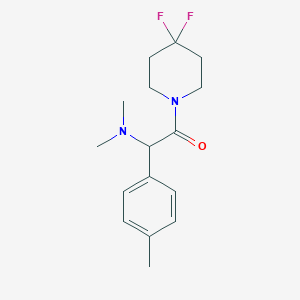
(4-bromo-3-methylphenyl)(4-pyridinylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of bromophenyl-pyridinylmethylamine derivatives involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is a common method for creating C-C bonds between aromatic halides and arylboronic acids. Ahmad et al. (2017) demonstrated the synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions, indicating a potential pathway for synthesizing the compound of interest (Ahmad et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds can be characterized by spectroscopic methods, including FT-IR, UV-Vis, and NMR spectroscopies. Dyer et al. (2005) investigated the molecular structure of related palladium complexes, suggesting the stability and electronic properties of bromophenyl-pyridinylmethylamine derivatives could be similarly analyzed (Dyer et al., 2005).
Chemical Reactions and Properties
The chemical reactions of bromophenyl-pyridinylmethylamine derivatives can vary widely, from participating in further cross-coupling reactions to undergoing nucleophilic substitutions. Their chemical properties, such as reactivity and stability, are influenced by the bromo and amino functional groups, which can engage in various interactions, including hydrogen bonding and halogen bonds.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of bromophenyl-pyridinylmethylamine derivatives can be significantly influenced by the nature of the substituents on the bromophenyl and pyridinyl rings. Lozano et al. (2004) discussed the crystal structures and polymorphism of related compounds, which could shed light on the physical properties of the compound (Lozano et al., 2004).
Eigenschaften
IUPAC Name |
4-bromo-3-methyl-N-(pyridin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUSRGPICYSMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,5R*)-5-(morpholin-4-ylcarbonyl)-N-[(5-phenyl-2-furyl)methyl]piperidine-3-carboxamide](/img/structure/B5670005.png)
![1-[2-(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5670009.png)
![4-piperidin-3-yl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5670015.png)
![2-[(3-bromophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5670035.png)
![2-{[(2,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5670037.png)
![N-{4-[6-(1-hydroxyethyl)pyridin-2-yl]phenyl}-N'-isopropylurea](/img/structure/B5670042.png)

![ethyl 4-{[2-(1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}benzoate](/img/structure/B5670063.png)
![1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5670067.png)


![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5670110.png)

